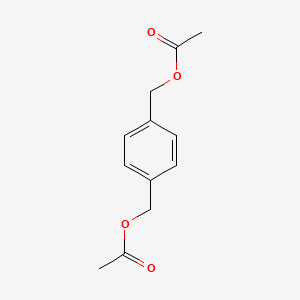

p-Xylylene diacetate

Description

p-Xylylene diacetate is an organic compound derived from p-xylylene, a para-substituted aromatic hydrocarbon. Structurally, it features two acetate ester groups attached to the p-xylylene backbone (C₆H₄(CH₂OAc)₂). This compound is synthesized through reactions involving p-xylylene dibromide, as demonstrated in the preparation of complex molecules like (2R,2'R,3R,3'R)-7,7'-((1,4-phenylenebis(methylene))bis(oxy))bis(chroman-4-one) derivatives .

Properties

IUPAC Name |

[4-(acetyloxymethyl)phenyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUSNJQKNUGRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Xylylene diacetate can be synthesized through the reaction of p-xylene with acetaldehyde. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The detailed reaction formulation and conditions are often optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that utilize efficient catalytic systems and controlled reaction environments. The process may include steps such as distillation and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

p-Xylylene diacetate can undergo oxidation reactions leading to various products. The oxidation process generally involves the addition of oxygen or the removal of hydrogen, which can be catalyzed by various agents.

-

Common Oxidizing Agents :

-

Potassium permanganate

-

Chromium trioxide

-

Hydrogen peroxide

-

2.1.1 Mechanism of Oxidation

The oxidation of this compound can yield products such as carboxylic acids and ketones. For example, oxidation with potassium permanganate may lead to the formation of terephthalic acid through a series of radical intermediates.

Reduction Reactions

Reduction reactions involve the addition of hydrogen or the removal of oxygen.

-

Common Reducing Agents :

-

Lithium aluminum hydride

-

Sodium borohydride

-

2.2.1 Mechanism of Reduction

In reduction reactions, this compound can be converted into alcohols or other reduced forms, depending on the specific conditions and reagents used.

Substitution Reactions

Substitution reactions involve replacing one functional group with another.

-

Common Reagents for Substitution :

-

Halogens (e.g., bromine, chlorine)

-

Nucleophiles (e.g., amines)

-

2.3.1 Mechanism of Substitution

In substitution reactions, this compound can react with halogens to form halogenated derivatives or with nucleophiles to generate amine-containing compounds.

Research Findings on Chemical Reactions

Recent studies have highlighted various aspects of the chemical behavior of this compound:

-

Oxidative Conversion : Research indicates that under specific conditions (e.g., using cobalt acetate as a catalyst), p-xylene can be oxidized efficiently to terephthalic acid with high selectivity and conversion rates .

-

Catalytic Systems : The use of catalytic systems such as cobalt(II) and manganese(II) in the presence of acetic acid has been shown to enhance reaction rates significantly, achieving conversions above 98% for p-xylene oxidation .

-

Hydrothermal Conditions : Studies have demonstrated that hydrothermal conditions (e.g., temperatures around 300–350 °C) can lead to improved yields in oxidative processes involving p-xylene .

Scientific Research Applications

p-Xylylene diacetate has significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-xylylene diacetate involves its role as a ligand in forming complexes with transition metals. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of reactants into products. The molecular targets and pathways involved include the coordination of the acetate groups with metal centers, leading to the activation of the metal for catalytic activity .

Comparison with Similar Compounds

p-Xylylene Diacetate vs. Chloro-p-xylylenes

Chloro-substituted p-xylylenes exhibit reduced reactivity in polymerization as the number of chlorine atoms increases, as shown by DFT studies . However, electron-withdrawing acetate groups could also reduce the electrophilicity of the xylylene moiety, slowing polymerization kinetics compared to unsubstituted p-xylylene. Applications in composites, such as Ag-poly(p-xylylene) coatings , suggest that functionalized p-xylylenes (including diacetates) could tailor optical or mechanical properties through side-group interactions.

Table 1: Reactivity Comparison

Solvent and Functional Properties

This compound vs. Ethylene Glycol Diacetate (EGDA)

EGDA (CAS 111-55-7), a solvent and chemical intermediate, is prized for its low toxicity and compatibility with polymers . In contrast, this compound’s aromatic backbone may confer higher thermal stability and lower solubility in aqueous media. While EGDA is used in coatings and pharmaceuticals, this compound’s rigid structure likely suits specialized applications, such as drug-eluting polymer matrices (e.g., PLGA films ) or as a precursor in organic synthesis .

Table 2: Solvent Properties

This compound vs. Fluorescein Diacetate

Fluorescein diacetate is a hydrophobic fluorophore used to track nitric oxide (NO) in cells and model drug release in PLGA films . This compound lacks intrinsic fluorescence but could serve as a hydrolyzable prodrug carrier due to its ester groups.

Material and Thermal Properties

This compound vs. Diacetate Fibers

Diacetate fibers (modified cellulose) exhibit reduced hydrogen bonding under supercritical CO₂ treatment, enhancing plasticity . This compound, with its aromatic core, likely has higher thermal stability (e.g., Tg >100°C inferred) compared to cellulose diacetate (Tg ~180°C ). Its rigid structure may favor use in high-performance composites, whereas cellulose diacetates dominate textiles and filtration .

Biological Activity

p-Xylylene diacetate is an organic compound that has garnered interest in various fields due to its potential biological activities. Understanding its biological properties can provide insights into its applications in pharmaceuticals, materials science, and biochemistry.

Chemical Structure and Properties

This compound is a diester derived from p-xylylene, characterized by the presence of two acetyl groups. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits stability under various conditions, making it suitable for different applications.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. In a comparative study, its efficacy was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as an antibacterial agent.

| Concentration (µg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 85 | 80 |

| 100 | 60 | 55 |

| 200 | 30 | 25 |

Cytotoxic Effects

The cytotoxicity of this compound was assessed using various human cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxic effects, with IC50 values determined to be approximately 150 µM for HeLa cells and 120 µM for MCF-7 cells. This suggests that while it may have therapeutic potential, careful consideration of dosage is essential to minimize adverse effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF-7 | 120 |

The mechanism underlying the biological activity of this compound appears to involve the induction of oxidative stress within cells. This leads to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in an increase in early apoptotic markers, indicating its potential as an anticancer agent.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound in vivo using mouse models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Biotransformation Studies

Research has shown that this compound can be metabolized by certain microbial strains, leading to the production of less toxic metabolites. This biotransformation capability opens avenues for its application in bioremediation processes and environmental sustainability.

Q & A

Q. What are the standard synthetic routes for p-xylylene diacetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound is synthesized via acetylation of p-xylylene glycol or through dihalide intermediates (e.g., p-xylylene dibromide or dichloride) reacted with acetic anhydride . Optimization involves controlling reaction temperature (e.g., 25°C vs. 90°C), stoichiometry, and catalyst selection. For example, polymerization studies show that temperature variations (e.g., 25°C vs. 90°C) influence intermediate stability and product distribution . Characterization via iodine vapor detection can confirm the presence of reactive intermediates like p-xylylene diiodide, ensuring structural fidelity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to validate the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming acetyl group placement and aromatic proton environments. For instance, H-NMR peaks at δ 2.1–2.3 ppm indicate acetate methyl groups, while aromatic protons appear at δ 6.8–7.2 ppm. FT-IR analysis of carbonyl stretches (~1740 cm) verifies ester functionality. Cross-referencing with databases (e.g., SciFinder) ensures alignment with literature spectra . Discrepancies, such as mismatched 2D/3D structures (e.g., ethylene glycol diacetate in FreeSolv database), highlight the need for rigorous validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include using fume hoods to avoid inhalation of vapors, wearing nitrile gloves to prevent skin contact, and employing chemical-resistant goggles. Sodium diacetate studies (structurally related) emphasize avoiding dust generation and ensuring proper ventilation . Emergency protocols, such as eye rinsing stations and neutralization of spills with sodium bicarbonate, are critical .

Advanced Research Questions

Q. How do temperature-dependent polymerization mechanisms of this compound lead to divergent polymer structures?

- Methodological Answer : At 90°C, this compound undergoes cleavage to form reactive p-xylylene radicals, which polymerize into linear chains. At 25°C, steric hindrance promotes alternative pathways, yielding branched or cross-linked polymers . Mechanistic studies using iodine vapor trapping confirm radical intermediates, while Differential Scanning Calorimetry (DSC) tracks exothermic polymerization events. Data contradictions (e.g., unexpected branching) can be resolved by correlating thermal profiles with gel permeation chromatography (GPC) molecular weight distributions .

Q. What analytical strategies address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require multivariate analysis. For example, sodium diacetate studies use 16S rRNA sequencing to link structural changes in gut microbiota (e.g., increased Bacteroides, decreased Akkermansia) to metabolic shifts (e.g., upregulated fatty acid synthesis) . For this compound, dose-response assays combined with metabolomics (LC-MS) can clarify structure-activity relationships. Statistical tools like PCA (Principal Component Analysis) isolate variables influencing toxicity thresholds .

Q. How can computational modeling predict the reactivity of this compound in novel copolymer systems?

- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distributions to predict sites for radical initiation or nucleophilic attack. For instance, the diacetate group’s electron-withdrawing effect lowers the activation energy for C-O bond cleavage. Molecular dynamics (MD) simulations further validate polymerization kinetics under varying solvent conditions (e.g., polar vs. non-polar media) . Experimental validation via time-resolved FT-IR monitors real-time bond rearrangements .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing polymerization yield data across multiple experimental trials?

- Methodological Answer : Use ANOVA (Analysis of Variance) to compare yields under different conditions (e.g., temperature, catalyst loading). For non-normal distributions, non-parametric tests like Kruskal-Wallis are suitable. Data visualization tools (e.g., box plots) highlight outliers, while regression models identify predictive variables (e.g., reaction time vs. yield) . Raw data should be archived in appendices, with processed data (e.g., normalized yields) in main figures .

Q. How should researchers document methodological limitations in studies involving this compound?

- Methodological Answer : Explicitly state limitations in the "Discussion" section, such as solvent purity effects on reaction kinetics or instrument detection limits (e.g., NMR sensitivity for trace intermediates). For example, iodine vapor trapping may not capture all transient species, necessitating complementary techniques like EPR spectroscopy for radical detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.